![molecular formula C10H8F2O4 B1458347 6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 1597076-00-0](/img/structure/B1458347.png)
6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
Overview
Description
6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid, also known as DFMC, is an organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of different types of molecules, including pharmaceuticals, agrochemicals, and materials. DFMC has been extensively studied due to its unique structure and properties, and has been used for a variety of scientific research applications.
Scientific Research Applications
Chromatography and Mass Spectrometry
This compound can be used in chromatography or mass spectrometry applications . It can be used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .
Medicinal Applications
Difluoromethoxy benzene derivatives, including this compound, have been investigated for their potential medicinal applications . However, the specific medicinal uses of this compound are not mentioned in the search results.
Technological Applications
This compound, as a difluoromethoxy benzene derivative, may have potential technological applications . The specific technological uses are not detailed in the search results.
Agricultural Applications
Difluoromethoxy benzene derivatives, including this compound, have been utilized in agricultural fields . The specific agricultural uses of this compound are not detailed in the search results.
Pulmonary Fibrosis Research
While not the exact compound, a similar compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been studied for its effects on pulmonary fibrosis . It was found to attenuate TGF-β1-induced epithelial–mesenchymal transformation (EMT) in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that “6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid” could potentially have similar effects and could be a subject of further research in this field.
Research on Epithelial–Mesenchymal Transformation (EMT)
Similar to the above, the related compound DGM has been used to study the role of EMT in the pathogenesis of pulmonary fibrosis . This suggests that “6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid” could potentially be used in similar research, investigating the role of EMT in various diseases.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical reactions .
Mode of Action
This interaction could inhibit or enhance the activity of the target, leading to downstream effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, such as the fatty acid biosynthesis pathway .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties can provide some insights .
Result of Action
Similar compounds have been known to have various effects, such as inhibiting certain enzymes or inducing specific cellular responses .
Action Environment
The action, efficacy, and stability of 6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid can be influenced by various environmental factors. These could include pH, temperature, presence of other compounds, and specific conditions within the body or the environment .
properties
IUPAC Name |
6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c11-10(12)15-6-2-1-5-3-8(9(13)14)16-7(5)4-6/h1-2,4,8,10H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDLDTDSQLKNDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC(=C2)OC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1597076-00-0 | |
Record name | 6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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